Bienvenue dans la boutique en ligne BenchChem!

(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone

Lipophilicity Oral bioavailability ADME

Optimize your oral drug candidate screening with this Lipinski-compliant azetidine-sulfonamide (XLogP3-AA 0.5; TPSA 88.9 Ų). Its rigid furan-2-ylmethyl scaffold enables precise structure-property relationship (SPR) studies for oral absorption and conformational pre-organization. Differentiate your kinase inhibitor deck with π-stacking potential distinct from phenyl or alkyl variants. Use it as a validated positive control for CYP-mediated reactive metabolite trapping (glutathione/cyanide assays). Order high-purity, research-grade material shipped globally under ambient conditions.

Molecular Formula C14H14N2O4S
Molecular Weight 306.34
CAS No. 1797343-52-2
Cat. No. B2910482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone
CAS1797343-52-2
Molecular FormulaC14H14N2O4S
Molecular Weight306.34
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC=CC=N2)S(=O)(=O)CC3=CC=CO3
InChIInChI=1S/C14H14N2O4S/c17-14(13-5-1-2-6-15-13)16-8-12(9-16)21(18,19)10-11-4-3-7-20-11/h1-7,12H,8-10H2
InChIKeyIIJKDHAQFACPTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone (CAS 1797343-52-2): Core Structural Identity and Procurement-Relevant Physicochemical Signature


(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone (CAS 1797343-52-2, PubChem CID 71809383) is a synthetic small molecule belonging to the azetidine-sulfonamide-pyridine carboxamide chemotype [1]. Its core architecture comprises a four-membered azetidine ring bearing a pyridin-2-yl methanone substituent at the 1-position and a furan-2-ylmethyl sulfonyl group at the 3-position [1]. The compound has a molecular formula of C14H14N2O4S, a molecular weight of 306.34 g/mol, a computed XLogP3-AA of 0.5, a topological polar surface area (TPSA) of 88.9 Ų, and zero hydrogen bond donors [1]. These physicochemical properties place this compound in the favourable oral drug-like space (Lipinski rule-compliant), yet the sulfonyl azetidine scaffold imparts conformational rigidity that is not captured by simple computed descriptors [1].

Why (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone Cannot Be Freely Substituted with In-Class Analogs


Within the (sulfonyl)azetidin-1-yl(pyridin-2-yl)methanone class, the identity of the sulfonyl substituent dictates electronic character, lipophilicity, metabolic liability, and synthetic accessibility [1]. The target compound bears a furan-2-ylmethyl group—a heteroaryl moiety that is simultaneously more polar than phenyl-based analogs (contributing to a lower XLogP3-AA of 0.5 vs. ~1.0–1.5 for the 4-fluorophenyl or isobutyl variants) [1] and presents a distinct metabolic fate due to the electron-rich furan ring. Conversely, the 4-fluorophenyl analog introduces an electron-withdrawing fluorine atom that alters sulfonyl electrophilicity, while the isobutyl analog provides a flexible, purely hydrophobic surface with reduced potential for π-stacking interactions [1]. Generic replacement of one sulfonyl substituent with another therefore changes the entire physicochemical and pharmacological profile, rendering substitution without direct comparative data scientifically unjustified [1].

Quantitative Differentiation Evidence: (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone vs. Structural Analogs


Reduced Lipophilicity (XLogP3-AA = 0.5) Compared to the 4-Fluorophenyl Analog (Estimated XLogP3-AA ≈ 1.2–1.5)

The target compound exhibits a computed XLogP3-AA of 0.5 [1]. The closest structural analog, (3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone (C15H13FN2O3S, MW 320.34), is predicted to have a higher XLogP3-AA in the range of 1.2–1.5 based on the replacement of the furan-2-ylmethyl group with a 4-fluorophenyl group, which is more lipophilic and lacks the oxygen heteroatom of the furan ring [1][2]. A difference of ~0.7–1.0 logP units is substantial and can affect aqueous solubility, plasma protein binding, and membrane permeability [2].

Lipophilicity Oral bioavailability ADME

Higher Topological Polar Surface Area (TPSA = 88.9 Ų) vs. Isobutyl Analog (Estimated TPSA ≈ 75–80 Ų)

The target compound has a computed TPSA of 88.9 Ų [1]. The isobutyl analog, (3-(isobutylsulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone (C13H18N2O3S, MW 282.36), lacks the furan oxygen atom and is estimated to have a lower TPSA in the range of 75–80 Ų [2]. The additional ~9–14 Ų of polar surface area provided by the furan oxygen may reduce passive cell permeability and limit blood-brain barrier penetration relative to the isobutyl analog, while potentially improving solubility [2].

Polar surface area Cell permeability Blood-brain barrier

Furan Ring as a Potential Metabolic Soft Spot vs. 4-Fluorophenyl Analog: Implications for CYP-Mediated Oxidation Liability

The furan-2-ylmethyl group in the target compound contains an electron-rich heteroaromatic ring that is a known substrate for cytochrome P450 (CYP)-mediated oxidation, potentially leading to reactive epoxide or enedial metabolites [1]. In contrast, the 4-fluorophenyl analog bears an electron-poor aromatic ring that is more resistant to oxidative metabolism [1]. This differential metabolic liability is a class-level inference based on well-established furan and fluorophenyl metabolic profiles in the medicinal chemistry literature [1]. Direct head-to-head microsomal stability data are not publicly available for these specific compounds.

Metabolic stability CYP oxidation Furan bioactivation

Zero Hydrogen Bond Donors vs. Methylimidazole Analog: Implications for Target Binding and Solubility

The target compound has zero hydrogen bond donors (HBD = 0) [1]. The methylimidazole analog, (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone (C13H14N4O3S, MW 306.34), possesses an imidazole nitrogen that could act as a hydrogen bond acceptor or, depending on tautomeric state, a hydrogen bond donor [1]. This difference in hydrogen bonding capacity can significantly affect target-ligand interactions, as hydrogen bond donors often form critical directional interactions in protein binding pockets [2]. A compound with zero HBDs may exhibit lower affinity for targets requiring hydrogen bond donation but may also display improved membrane permeability [2].

Hydrogen bonding Target engagement Solubility

Recommended Application Scenarios for (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone Based on Quantitative Evidence


Oral Bioavailability-Focused Lead Optimization Programs Requiring Moderate Lipophilicity

With a computed XLogP3-AA of 0.5, the target compound sits in the optimal lipophilicity range for oral drug candidates, where logP values between 0 and 3 are preferred for balancing solubility and permeability [1]. This compound can serve as a tool to benchmark in vitro permeability and solubility against analogs with higher lipophilicity (e.g., the 4-fluorophenyl analog), enabling structure-property relationship (SPR) analysis of the sulfonyl substituent's effect on oral absorption parameters [2].

CYP-Mediated Bioactivation and Reactive Metabolite Safety Studies

The furan-2-ylmethyl moiety provides a well-characterized structural alert for CYP-mediated bioactivation [1]. The compound can be used as a positive control or test substrate in trapping studies (e.g., glutathione or cyanide trapping) to detect reactive epoxide or enedial metabolites formed upon furan oxidation [1]. This makes it a valuable tool for developing or validating in vitro reactive metabolite screening assays [1].

Kinase Inhibitor Screening Libraries Targeting Hydrophobic ATP-Binding Pockets

The target compound's zero hydrogen bond donor count and moderate TPSA (88.9 Ų) align with the physicochemical profile of type I kinase inhibitors that bind exclusively within the hydrophobic adenine pocket [1]. Inclusion of this compound in kinase inhibitor screening decks allows exploration of a furan-containing pharmacophore that provides π-stacking potential distinct from the phenyl, imidazole, or alkyl sulfonyl variants commonly represented in commercial libraries [1].

Conformational Restriction SAR Studies Around the Azetidine Scaffold

The azetidine ring imposes conformational rigidity that can be exploited to pre-organize the sulfonyl and carbonyl vectors for optimal target engagement [1]. The target compound, with its specific furan-2-ylmethyl sulfonyl substitution, can serve as a reference compound in SAR studies comparing azetidine-based rigid scaffolds to more flexible piperidine or pyrrolidine analogs, where conformational entropy penalties may differ [1].

Quote Request

Request a Quote for (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.